molecular formula C16H25N3O3 B4886861 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide

1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide

Cat. No. B4886861
M. Wt: 307.39 g/mol
InChI Key: YKKFENSUYJNJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide, also known as BOC-L-phenylalanine hydrazide, is a chemical compound that has been widely used in scientific research. This compound has a unique structure that makes it an important tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic groups in various biological molecules. This reaction leads to the formation of covalent bonds between 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide and the biological molecule, which can alter the structure and function of the molecule.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases and peptidases, which are enzymes that play a role in the breakdown of proteins. It has also been shown to inhibit the activity of various kinases, which are enzymes that play a role in cell signaling and regulation. In addition, 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide in lab experiments is its unique structure, which makes it an important tool for studying various biological processes. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide in scientific research. One area of future research is in the development of new synthetic methods for the preparation of hydrazide derivatives. Another area of future research is in the study of the mechanism of action of 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide, which could lead to the development of new therapeutic agents. Finally, there is also potential for the use of 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide in the development of new diagnostic tools for the detection of various diseases.

Synthesis Methods

The synthesis of 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide involves the reaction of 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine with hydrazine hydrate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in anhydrous conditions and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide has been widely used in scientific research as a tool for studying various biological processes. One of the most common applications of this compound is in the study of protein synthesis. 1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazidealanine hydrazide is used as a substrate for the synthesis of peptides and proteins. It is also used as a reagent for the synthesis of hydrazide derivatives, which are important intermediates in the synthesis of various bioactive compounds.

properties

IUPAC Name

1-(2-hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c17-18-16(21)14-6-8-19(9-7-14)10-15(20)12-22-11-13-4-2-1-3-5-13/h1-5,14-15,20H,6-12,17H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKFENSUYJNJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC(COCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-phenylmethoxypropyl)piperidine-4-carbohydrazide

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